1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
Description
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is a synthetic piperazine derivative featuring a 4-fluorophenyl group at the 1-position and a xanthene-9-carbonyl moiety at the 4-position of the piperazine ring. The xanthene group, a tricyclic aromatic system, introduces significant steric bulk and lipophilicity, while the fluorophenyl substituent contributes electronic effects (e.g., enhanced binding via π-π interactions) and metabolic stability.
Properties
Molecular Formula |
C24H21FN2O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C24H21FN2O2/c25-17-9-11-18(12-10-17)26-13-15-27(16-14-26)24(28)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,23H,13-16H2 |
InChI Key |
FLUYFUBGKLUEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Xanthene Carbonyl Group: The xanthene carbonyl group can be attached through acylation reactions using xanthene derivatives and acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Piperazine Derivatives with Xanthene Moieties
- 1-Methyl-4-(9H-xanthen-9-ylcarbonyl)piperazine (CAS 50507-10-3) Structure: Substituted with a methyl group (1-position) and xanthene-9-carbonyl (4-position). Properties: Molecular formula C₁₉H₂₀N₂O₂; molar mass 308.37 g/mol. Applications: Not well-documented, but serves as a reference for xanthene-piperazine hybrids .
Piperazine-Benzamide Analogs (Dopamine Receptor Ligands)
- SC211 (ChEMBL329228)
- Compound [18] () Structure: 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine. Key Differences: Thioether linker and trifluoromethylphenyl group. Activity: Atypical antipsychotic activity with low Tanimoto similarity (0.19), indicating a novel scaffold .
Fluorophenyl-Piperazine Therapeutics
- Flunarizine Dihydrochloride
- GBR-12909
Acetylcholinesterase (AChE) Inhibitors
Sigma Receptor Ligands
- α-(4-Fluorophenyl)-4-(5-Fluoro-2-pyrimidinyl)-1-piperazine Butanol Structure: Fluorophenyl and pyrimidinyl substituents. Activity: Enhances NMDA-stimulated dopamine release via sigma receptor interactions .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Fluorophenyl Group : Enhances binding affinity through halogen bonding and metabolic stability (e.g., flunarizine, GBR-12909) .
- Comparison with Methyl/Chloro Analogs : Methyl groups (e.g., CAS 50507-10-3) reduce electronic effects, while chloro substituents (e.g., SC211) increase receptor selectivity .
Pharmacokinetic Considerations
- LogP and Solubility : Xanthene-containing derivatives likely exhibit higher LogP values than benzamide or thiazole analogs, impacting bioavailability.
- Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group mitigate oxidative metabolism, as seen in flunarizine .
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